

# Methohexital Sodium: A Technical Guide to Chemical Properties and Stability in Solution

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of **methohexital** sodium and its stability characteristics when in solution. The information is intended to support research, development, and formulation activities involving this ultra-short-acting barbiturate anesthetic.

## **Core Chemical and Physical Properties**

**Methohexital** sodium is a white, crystalline, freeze-dried powder that is freely soluble in water. [1][2] It is the sodium salt of **methohexital**, a barbituric acid derivative. The presence of a methyl group on the barbituric acid ring and specific side chains contribute to its rapid onset and short duration of action.[3]

Table 1: Chemical and Physical Properties of Methohexital Sodium



Property	Value	Reference
Chemical Name	Sodium 5-allyl-1-methyl-5-(1-methyl-2-pentynyl)barbiturate	[4]
Molecular Formula	C14H17N2NaO3	[2]
Molecular Weight	284.29 g/mol	[2]
Appearance	White, crystalline, freeze-dried powder/plug	[1][2]
Solubility	Freely soluble in water	[1][2]
pKa of Methohexital	7.9	
pH of 1% solution in sterile water	10.0 - 11.0	[2][5]
pH of 0.2% solution in 5% dextrose	9.5 - 10.5	[2][5]

## **Stability in Solution**

The stability of **methohexital** sodium in solution is critically dependent on factors such as temperature, pH, and the choice of diluent.

## **Effect of Temperature**

Reconstituted solutions of **methohexital** sodium demonstrate significantly different stability profiles at room temperature versus refrigerated conditions.

- Room Temperature: Solutions are chemically stable for up to 24 hours.[1][2][5] However, over a 6-week period at room temperature, there is a noticeable increase in degradation products, though the degradation is slow, with less than 10% of the drug breaking down.[6]
- Refrigerated (4°C): **Methohexital** sodium solutions are extremely stable for up to 6 weeks when stored under refrigeration, showing virtually no chemical degradation.[6]

## **Effect of pH and Incompatibilities**



**Methohexital** sodium's solubility and stability are maintained in alkaline solutions.[5] Acidic conditions can lead to the precipitation of the free barbituric acid.

- Incompatible Diluents: Lactated Ringer's Injection is an incompatible diluent.[2][5] Diluents containing bacteriostatic agents should not be used.[1]
- Incompatible with Acidic Solutions: Mixing with acidic drugs or solutions is not recommended as it can cause precipitation.[5]

Table 2: Stability and Reconstitution of Methohexital Sodium Solutions

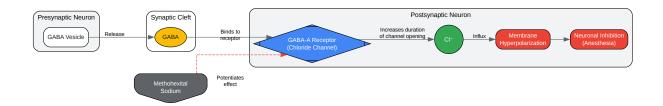
Parameter	Condition	Result	Reference
Storage Temperature	Room Temperature	Chemically stable for 24 hours.[1][2][5] Less than 10% degradation over 6 weeks.[6]	
Refrigerated (4°C)	Extremely stable for up to 6 weeks.[6]		
Recommended Diluents	Sterile Water for Injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection	Suitable for reconstitution.[1]	
Incompatible Diluents	Lactated Ringer's Injection, Bacteriostatic agents	Should not be used.[1] [2][5]	
pH Effects	Acidic solutions	Incompatible; may cause precipitation.[5]	

## **Mechanism of Action: GABA-A Receptor Modulation**

**Methohexital**, like other barbiturates, exerts its anesthetic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a specific site on the GABA-A receptor,



distinct from the GABA binding site itself. This binding potentiates the effect of GABA, increasing the duration of the opening of the chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less excitable and producing the characteristic central nervous system depression.



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Mechanism of action of **methohexital** sodium on the GABA-A receptor.

## Experimental Protocols Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for quantifying **methohexital** sodium and detecting its degradation products. The following protocol is based on a published method for the determination of **methohexital** and its related substances.[3]

Table 3: Example of a Stability-Indicating HPLC Method for Methohexital



Parameter	Specification
Column	ACE C18-PFP, 3μm (150mm × 4.6mm)
Mobile Phase A	Phosphate buffer (pH 4.6) and methanol mixture
Mobile Phase B	Acetonitrile
Elution	Gradient
Flow Rate	0.8 mL/min
Column Temperature	30°C
Detection Wavelength	225 nm
Injection Volume	20 μL

#### Methodology:

- Standard Preparation: Prepare a standard solution of methohexital at a known concentration (e.g., 0.0015 mg/mL) in a suitable diluent.
- Sample Preparation: Prepare the sample solution of **methohexital** at a specified concentration (e.g., 1.0 mg/mL) in the same diluent.
- System Suitability: Inject a system suitability solution (e.g., methohexital spiked with a known impurity) to ensure the chromatographic system is performing adequately. The resolution between methohexital and its impurities should meet the specified criteria (e.g., USP resolution not less than 2.0).[3]
- Analysis: Inject the blank, standard, and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Identify and quantify any degradation products by comparing their retention times and peak areas to those of the standards.

## **Forced Degradation Studies**



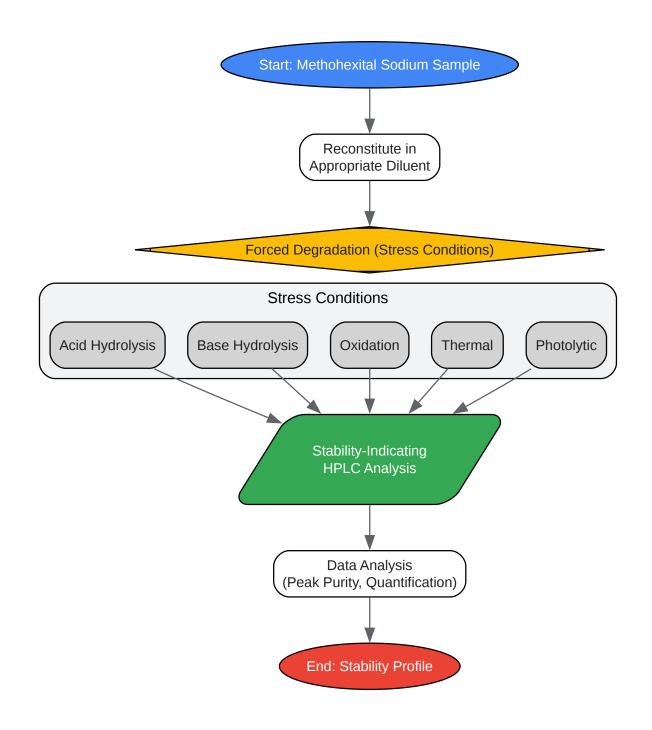
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies involve subjecting the drug to more severe conditions than those used in accelerated stability testing.

#### General Protocol:

- Sample Preparation: Prepare solutions of **methohexital** sodium in a suitable solvent.
- Stress Conditions: Expose the samples to various stress conditions. A control sample should be stored under normal conditions.
  - Acid Hydrolysis: Treat with 0.1 M to 1.0 M HCl at room temperature or elevated temperature (e.g., 60°C).
  - Base Hydrolysis: Treat with 0.1 M to 1.0 M NaOH at room temperature or elevated temperature (e.g., 60°C).
  - Oxidation: Treat with a solution of hydrogen peroxide (e.g., 3% H<sub>2</sub>O<sub>2</sub>) at room temperature.
  - Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 70°C).
  - Photolytic Degradation: Expose the drug substance or solution to a combination of UV and visible light as per ICH Q1B guidelines.
- Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate and identify the degradation products.
- Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.[3]

The results of these studies indicate that **methohexital** is susceptible to degradation under acidic, basic, and oxidative conditions, and is moderately sensitive to heat, while being stable under photolytic and humidity stress.





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Workflow for determining the stability of **methohexital** sodium.

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